Lipophilicity (log D) Profiling: 1,2,4-Oxadiazole Sulfonyl Chloride Core vs. 1,3,4-Oxadiazole Core
A comprehensive matched molecular pair analysis across the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits a significantly higher distribution coefficient (log D) compared to its 1,3,4-oxadiazole matched partner. Across all analyzed pairs, the 1,3,4-oxadiazole isomer showed log D values that were an order of magnitude lower [1]. This intrinsic property is inherited by the core scaffold of (1,2,4-Oxadiazol-3-yl)methanesulfonyl chloride, directly influencing the lipophilicity of any derived compound.
| Evidence Dimension | Lipophilicity (log D) difference between regioisomeric oxadiazole cores |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core leads to higher log D (specific value depends on full molecule substitution) |
| Comparator Or Baseline | 1,3,4-Oxadiazole core leads to log D values an order of magnitude lower |
| Quantified Difference | Approximately one order of magnitude (~10× difference in distribution coefficient) |
| Conditions | Matched molecular pair analysis of institutional compound collection; log D measured under standard conditions [1] |
Why This Matters
For procurement decisions, this indicates that compounds built on the 1,2,4-oxadiazole scaffold are likely to have higher membrane permeability, a critical factor in designing CNS-penetrant drug candidates where higher log D is desirable.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
